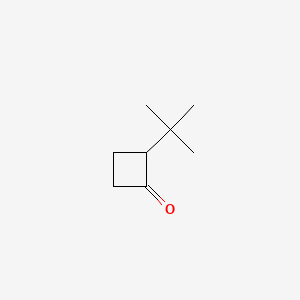

2-Tert-butylcyclobutan-1-one

Descripción

2-Tert-butylcyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutane ring substituted with a tert-butyl group at position 2 and a ketone functional group at position 1. The cyclobutane ring’s inherent strain (higher than cyclopentanone due to smaller ring size) may influence reactivity, favoring ring-opening or strain-relief reactions.

Propiedades

IUPAC Name |

2-tert-butylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVZGIAAMVLZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963438 | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4579-31-1 | |

| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Tert-butylcyclobutan-1-one is synthesized through the reaction of benzannulation with cyclobutanone. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles as laboratory synthesis, with scaling up of reaction conditions and optimization for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Tert-butylcyclobutan-1-one undergoes various types of reactions, including:

Nucleophilic Substitution: This compound is used to study the regioselectivity and carbonyl reactivity in nucleophilic substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine may yield an amide derivative .

Aplicaciones Científicas De Investigación

2-Tert-butylcyclobutan-1-one has several scientific research applications, including:

Mecanismo De Acción

The mechanism by which 2-tert-butylcyclobutan-1-one exerts its effects involves the stabilization of reactive carbonyl groups through intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group on C2 . This stabilization is crucial for its role in nucleophilic substitution reactions and other chemical processes .

Comparación Con Compuestos Similares

2-Tert-butylcyclopentan-1-one

- Structure: Cyclopentanone ring (five-membered) with tert-butyl at position 2.

- Molecular Formula : C₉H₁₆O (MW: 140.22 g/mol) .

- Key Differences: Ring Strain: Cyclopentanone has lower ring strain than cyclobutanone, leading to greater thermal stability and reduced reactivity in strain-driven reactions. Physical Properties: Higher molecular weight and larger ring size may increase boiling point compared to 2-Tert-butylcyclobutan-1-one. Applications: Cyclopentanone derivatives are common in fragrance and polymer industries due to their stability .

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- Structure : Cyclobutane ring with carboxylic acid at position 1 and tert-butoxy (ether) at position 3.

- Molecular Formula : C₁₀H₁₆O₃ (MW: 184.23 g/mol, inferred from CAS 1899832-83-7) .

- Key Differences: Functional Groups: Carboxylic acid introduces acidity (pKa ~4-5) and hydrogen-bonding capability, enhancing water solubility relative to the ketone. Applications: Cited in pharmaceutical and agrochemical research for its versatility in synthesizing amides or esters .

1-(tert-Butylsulfamoyl)cyclobutane-1-carboxylic Acid

- Structure : Cyclobutane with sulfamoyl and carboxylic acid groups at position 1; tert-butyl attached to sulfamoyl nitrogen.

- Molecular Formula: C₁₀H₁₇NO₄S (MW: 247.31 g/mol, AKOS034076830) .

- Key Differences :

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure : Open-chain ketone with hydroxyphenyl and methyl substituents.

- Molecular Formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol) .

- Key Differences: Aromaticity: The hydroxyphenyl group enables π-π stacking and UV absorption, unlike the aliphatic cyclobutane ring. Solubility: Hydroxyl group improves solubility in polar solvents (e.g., ethanol, water). Applications: Potential use in UV stabilizers or as a synthetic intermediate in organic chemistry .

Actividad Biológica

2-Tert-butylcyclobutan-1-one (CAS No. 4579-31-1) is a cyclic ketone known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its diverse interactions with biological systems.

- Molecular Formula : C8H14O

- Molecular Weight : 142.20 g/mol

- Structural Characteristics : The compound features a cyclobutane ring with a tert-butyl group and a carbonyl functional group, which are crucial for its biological interactions.

The biological activity of this compound involves several key mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to energy production and cellular signaling.

- Cellular Interaction : The carbonyl group in the structure allows for interactions with nucleophilic sites on proteins, which may lead to alterations in enzyme activity or protein function.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, showing efficacy against specific bacterial strains.

- Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects, possibly through the modulation of cytokine production.

- Cytotoxic Effects : Investigations into its cytotoxicity have revealed that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various cyclic ketones, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with the compound at concentrations of 25 µM and above led to significant cell death, with an IC50 value calculated at approximately 30 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : High gastrointestinal absorption is noted, facilitating systemic distribution.

- Distribution : The compound is rapidly distributed throughout the body, with a preference for lipid-rich tissues due to its hydrophobic nature.

- Metabolism : Initial metabolic studies suggest that it undergoes phase I metabolism primarily via oxidation, leading to various metabolites that may also possess biological activity.

Toxicological Profile

Toxicological assessments indicate that while this compound exhibits low acute toxicity (LD50 > 2000 mg/kg in rodent models), prolonged exposure may lead to skin sensitization and other dermal reactions.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 142.20 g/mol |

| Antimicrobial MIC | 50 µg/mL |

| Cytotoxic IC50 | ~30 µM |

| LD50 | >2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.